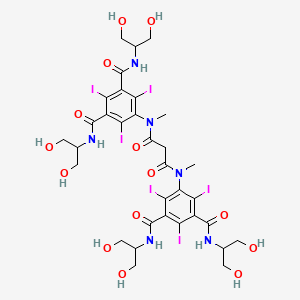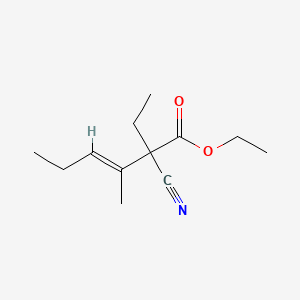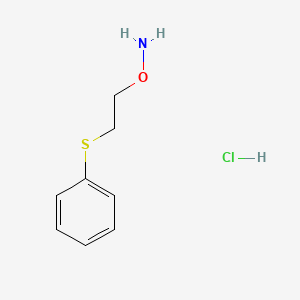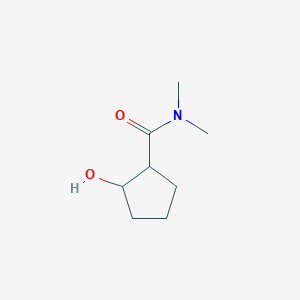![molecular formula C42H24N2O24S6 B13789676 (7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate CAS No. 94086-99-4](/img/structure/B13789676.png)
(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[2715002,1803,1606,1508,13019,28021,26031,44032,41034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate is a complex organic molecule characterized by its intricate structure and multiple functional groups
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of sulfooxy groups and the diazaundecacyclo framework. Industrial production methods may involve the use of advanced techniques such as high-pressure reactions and specialized catalysts to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of simpler compounds with fewer functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes at the molecular level.
Industry: Used in the production of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfooxy groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The diazaundecacyclo framework provides structural stability and influences the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
Compared to other similar compounds, (7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate stands out due to its unique combination of functional groups and structural complexity. Similar compounds include other sulfooxy and diazaundecacyclo derivatives, each with varying degrees of reactivity and applications.
Properties
CAS No. |
94086-99-4 |
|---|---|
Molecular Formula |
C42H24N2O24S6 |
Molecular Weight |
1133.0 g/mol |
IUPAC Name |
(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate |
InChI |
InChI=1S/C42H24N2O24S6/c45-69(46,47)63-37-17-7-1-3-9-19(17)39(65-71(51,52)53)29-25(37)15-13-23-27-28-24-14-16-26-30(40(66-72(54,55)56)20-10-4-2-8-18(20)38(26)64-70(48,49)50)34(24)44-36(28)32-31(35(27)43-33(23)29)41(67-73(57,58)59)21-11-5-6-12-22(21)42(32)68-74(60,61)62/h1-16,43-44H,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62) |
InChI Key |
HBLOPIACZIGDQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2OS(=O)(=O)O)NC5=C4C6=C(C7=C(C8=CC=CC=C8C(=C75)OS(=O)(=O)O)OS(=O)(=O)O)NC9=C6C=CC1=C(C2=CC=CC=C2C(=C19)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)



![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)

